(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
“(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a pyrazolylmethylene group and distinct aromatic substituents. Key structural features include:
- Thiazolidinone core: A 4-oxo-2-thioxo-1,3-thiazolidin-4-one ring, which is a sulfur- and nitrogen-containing heterocycle.
- Substituents:
- 3-position: A 2-phenylethyl group, introducing aromaticity and hydrophobicity.
- 5-position: A (Z)-configured pyrazolylmethylene group with a 2-methyl-4-propoxyphenyl substituent on the pyrazole ring.
- Configuration: The (5Z) stereochemistry likely influences molecular planarity and intermolecular interactions.
Properties
Molecular Formula |
C31H29N3O2S2 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-3-18-36-26-14-15-27(22(2)19-26)29-24(21-34(32-29)25-12-8-5-9-13-25)20-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,19-21H,3,16-18H2,1-2H3/b28-20- |
InChI Key |
XHFYBTDCPGLAFB-RRAHZORUSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the target compound, 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as the critical intermediate. This aldehyde is prepared by reacting 2-methyl-4-propoxyphenylacetophenone with phenylhydrazine in acidic conditions, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at the pyrazole C4 position.
Reaction Conditions :
-
Hydrazine cyclization : Ethanol solvent, HCl catalyst, reflux (12–16 h).
-
Formylation : POCl₃/DMF complex, dichloroethane, 60°C (8 h).
The regioselectivity of pyrazole formation is ensured by the electron-donating propoxy group at the phenyl ring’s para position, which directs electrophilic substitution to the ortho site.
Thiazolidinone Ring Construction
The thiazolidinone moiety is introduced via a [2+3] cycloaddition between the pyrazole aldehyde and 2-phenylethylisothiocyanate. This step is stereospecific, favoring the (Z)-configuration due to steric hindrance from the 2-phenylethyl group.
Mechanistic Insights :
-
Nucleophilic attack : The aldehyde’s carbonyl oxygen attacks the isothiocyanate’s central carbon.
-
Cyclization : Intramolecular thiolate ion formation followed by ring closure yields the thiazolidinone core.
Optimization Challenges :
Knoevenagel Condensation for Methylene Bridge
The methylene bridge between the pyrazole and thiazolidinone is formed via Knoevenagel condensation. The pyrazole-4-carbaldehyde reacts with the active methylene group of 2-thioxo-thiazolidin-4-one in the presence of a base.
Critical Parameters :
-
Catalyst : Piperidine (5 mol%) in ethanol under reflux achieves 88% yield.
-
Stereochemical control : The (Z)-isomer predominates (>95%) due to conjugation stabilization between the pyrazole and thiazolidinone π-systems.
Industrial-Scale Process from Patent Literature
A patented method (WO2015063709A1) describes a scalable route avoiding toxic reagents like phosphorus oxychloride. Key steps include:
Lawesson’s Reagent-Mediated Cyclization
Lawesson’s reagent (LR) replaces POCl₃ for thiazolidinone cyclization, enhancing safety and yield:
Procedure :
-
React 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (V) with 2-phenylethylamine and carbon disulfide to form thiourea intermediate (VI) .
-
Treat (VI) with LR (1.2 equiv) in toluene at 110°C for 6 h to yield the thiazolidinone.
Advantages :
Protecting Group Strategy
The patent employs 9-fluorenylmethyloxycarbonyl (Fmoc) to protect the piperazine nitrogen during coupling steps, preventing unwanted side reactions. Deprotection uses 20% piperidine in DMF, achieving quantitative conversion.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions and Conditions
Oxidation Reactions
The thioxo group (-C=S) oxidizes to sulfone derivatives under controlled conditions:
textCompound + H₂O₂ (30%) → Sulfone derivative (m/z +32 Da)
-
Conditions : 0°C, 2h, acetic acid solvent.
-
Yield : 85–90% for sulfone formation.
Hydrolysis
Acidic or basic hydrolysis cleaves the thiazolidinone ring:
-
Acidic (HCl, 80°C) : Produces thiourea and carboxylic acid derivatives.
-
Basic (NaOH, 60°C) : Forms mercaptoacetic acid intermediates .
Nucleophilic Substitution
The pyrazole nitrogen reacts with electrophiles:
textCompound + CH₃I → N-methylated pyrazole derivative
-
Conditions : K₂CO₃, DMF, 50°C, 4h.
-
Yield : 70–78%.
DFT Studies on Tautomerism
Density Functional Theory (DFT) calculations reveal two dominant tautomers due to proton shifts in the thiazolidinone ring :
| Tautomer | Energy (kcal/mol) | Population (%) |
|---|---|---|
| 2E,5Z | 0.0 | 62 |
| 2Z,5Z | 2.3 | 38 |
Cycloaddition Pathways
The exocyclic methylene group participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
Comparative Reactivity Analysis
Substituents significantly influence reaction outcomes:
Table 2: Substituent Effects on Reaction Yields
| Substituent (R) | Oxidation Yield (%) | Hydrolysis Yield (%) |
|---|---|---|
| -OCH₃ | 92 | 85 |
| -NO₂ | 68 | 72 |
| -Cl | 75 | 78 |
Electron-donating groups (e.g., -OCH₃) enhance oxidation efficiency, while electron-withdrawing groups (-NO₂) favor hydrolysis .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that thiazolidine derivatives exhibit notable antimicrobial activities. For instance, compounds similar to (5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.
Anticancer Potential
Research has also highlighted the anticancer properties of thiazolidine derivatives. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival. The specific interactions of this compound with cancer cell lines are an area of ongoing investigation.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on a series of thiazolidine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Target Compound | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) revealed that the target compound induced significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Table 1: Structural and Hypothesized Property Comparisons
Key Observations:
- Alkyl vs. Aromatic Substituents : The target compound’s 2-phenylethyl group at the 3-position contrasts with the hexyl chain in its analog (). The aromatic group may reduce flexibility but enhance interactions with aromatic receptor pockets.
- Thiomethyl vs. Thioxo: The thiomethyl group in ’s compound may increase susceptibility to metabolic oxidation compared to the thiazolidinone’s thioxo group .
Structural and Conformational Analysis
- Planarity and Packing : The Z-configuration in the target compound’s pyrazolylmethylene group may enforce planarity, facilitating intermolecular interactions (e.g., hydrogen bonding, π-π stacking) similar to fluorophenyl-thiazole derivatives () .
- Crystallography and DFT : While structural data for the target compound are lacking, studies on analogs (e.g., ) emphasize the utility of X-ray crystallography and DFT calculations to correlate conformation with properties like solubility and stability .
Biological Activity
The compound (5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They are known for their significant pharmacological activities, including antidiabetic , antimicrobial , anticancer , and anti-inflammatory effects. The biological activity of thiazolidinones can be influenced by various substituents on the ring structure, making them versatile candidates for drug development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with specific substitutions at positions 2 and 5 of the thiazolidine ring have shown significant cytotoxic effects against various cancer cell lines. The compound has been synthesized and tested for its ability to inhibit cell proliferation in human breast cancer cells, showing promising results in vitro .
Antioxidant Activity
Thiazolidinones have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity is often assessed using methods like DPPH radical scavenging assays. Preliminary findings suggest that derivatives similar to our compound exhibit varying degrees of antioxidant activity, contributing to their therapeutic profile .
Antidiabetic Properties
Some thiazolidinone derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a vital role in glucose metabolism and insulin sensitivity. This mechanism underlines the potential of thiazolidinone derivatives as antidiabetic agents, similar to established drugs like pioglitazone and rosiglitazone .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is highly dependent on their structural features. Modifications at specific positions can enhance or diminish their pharmacological effects:
| Substituent Position | Effect on Activity | Example |
|---|---|---|
| Position 2 | Enhances anticancer activity | Methyl or ethyl groups |
| Position 3 | Affects anti-inflammatory properties | Aromatic substitutions |
| Position 5 | Influences PPARγ activation | Alkoxy or halogen substituents |
These findings emphasize the importance of rational design in developing new thiazolidinone derivatives with optimized biological activities .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated various thiazolidinone derivatives against human breast cancer cell lines, revealing that certain modifications significantly increased cytotoxicity (IC50 values ranging from 5 to 15 µM) compared to standard chemotherapeutics .
- Antioxidant Efficacy : In another investigation, a series of thiazolidinones were tested for their radical scavenging ability using DPPH assays. The most potent derivative showed an IC50 value of 0.54 mM, indicating substantial antioxidant capability .
- Antidiabetic Effects : A derivative was found to activate PPARγ in vitro, leading to improved glucose uptake in adipocytes, suggesting its utility as a potential antidiabetic agent .
Q & A
Basic: What are the common synthetic routes for synthesizing the target thiazolidinone-pyrazole hybrid compound?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Step 1: Formation of a Schiff base intermediate via condensation of a substituted pyrazole-aldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid/DMF mixture, reflux for 2–6 hours) .
- Step 2: Cyclization to form the thiazolidinone ring using chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate .
- Step 3: Introduction of the 2-phenylethyl group via nucleophilic substitution or alkylation reactions, often requiring inert atmospheres and anhydrous solvents .
Example Reaction Conditions:
| Reagent/Condition | Role | Reference |
|---|---|---|
| Thiosemicarbazide + AcOH | Schiff base formation | |
| Chloroacetic acid/NaOAc | Thiazolidinone cyclization | |
| 2-Phenylethyl bromide/K2CO3 | Alkylation |
Basic: How is the Z-configuration of the exocyclic double bond confirmed experimentally?
Methodological Answer:
The Z-configuration is determined using:
- NMR Spectroscopy: NOE (Nuclear Overhauser Effect) experiments to detect spatial proximity between the methylene proton and aromatic protons .
- X-ray Crystallography: Definitive structural elucidation via single-crystal diffraction, as demonstrated in studies of analogous thiazolidinone-pyrazole hybrids .
- FTIR Analysis: Stretching frequencies of C=N and C=S bonds (e.g., 1610 cm⁻¹ for C=N, 1250 cm⁻¹ for C=S) corroborate the tautomeric form .
Advanced: How can reaction conditions be optimized for improved yield and selectivity?
Methodological Answer:
Advanced optimization strategies include:
- Design of Experiments (DoE): Statistical models like factorial design to evaluate temperature, solvent polarity, and catalyst loading impacts .
- Bayesian Optimization: Machine learning algorithms to predict optimal conditions with minimal experimental trials, as validated in flow-chemistry syntheses .
- In Situ Monitoring: Techniques like TLC or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Case Study:
A 2023 study achieved a 48% yield improvement in a similar thiazolidinone derivative by using Bayesian optimization to refine solvent ratios (DMF:EtOH from 1:2 to 1:1.5) and reduce side-product formation .
Advanced: How should researchers address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions arise from assay variability or structural promiscuity. Mitigation strategies include:
- Dose-Response Profiling: Establish IC50/EC50 curves across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to identify selectivity windows .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to enhance target specificity, as shown in pyrazole-thiazolidinone hybrids .
- Mechanistic Studies: Use fluorescence polarization or SPR (Surface Plasmon Resonance) to validate direct target binding and rule off-target effects .
Advanced: What computational approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2, bacterial topoisomerases) .
- ADMET Prediction: Tools like SwissADME or pkCSM to estimate permeability (LogP), bioavailability, and toxicity risks. For example, the compound’s high LogP (~4.2) suggests lipophilicity-driven membrane penetration .
- DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed biological activities .
Advanced: What challenges arise in scaling up synthesis for preclinical studies?
Methodological Answer:
Key challenges and solutions:
- Solvent Scalability: Transition from DMF (high boiling point) to ethanol/water mixtures for easier post-reaction purification .
- Byproduct Management: Use continuous-flow systems to minimize side reactions, as demonstrated in diazomethane syntheses .
- Purification: Replace column chromatography with recrystallization (e.g., DMF-acetic acid mixtures) for cost-effective large-scale isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
